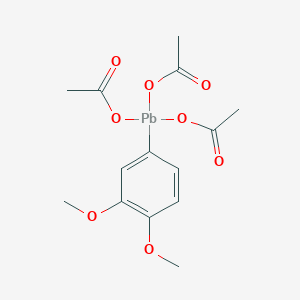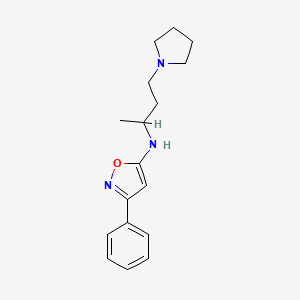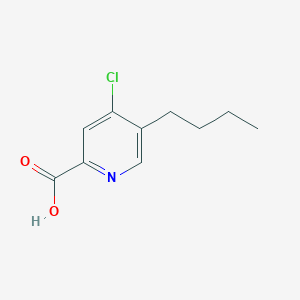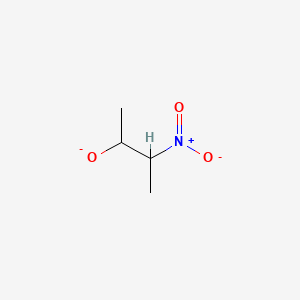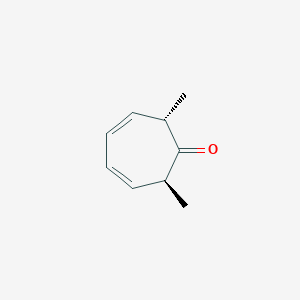
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chemical compound characterized by its unique cycloheptadiene structure with two methyl groups at positions 2 and 7. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves cyclization reactions starting from suitable precursors. One common method involves the use of cycloheptadiene derivatives, which undergo methylation at the 2 and 7 positions under specific conditions. The reaction conditions often include the use of strong bases and methylating agents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization and methylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the cycloheptadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cycloheptadiene reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the methyl groups at positions 2 and 7.
2,7-Dimethylcycloheptadiene: A closely related compound with a similar substitution pattern but differing in the position of the double bonds.
Uniqueness
(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at positions 2 and 7 significantly influences its reactivity and the types of reactions it can undergo, distinguishing it from other cycloheptadiene derivatives.
Propriétés
Numéro CAS |
85236-01-7 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(2S,7S)-2,7-dimethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
LQCRMLKFLQSYFH-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1C=CC=C[C@@H](C1=O)C |
SMILES canonique |
CC1C=CC=CC(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



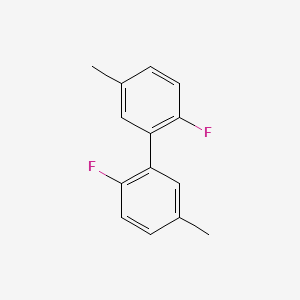
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
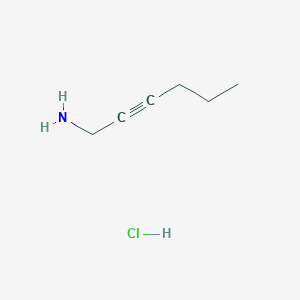

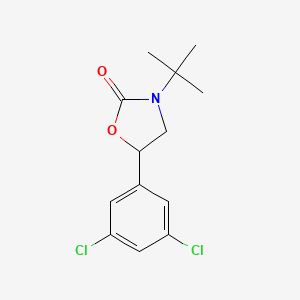

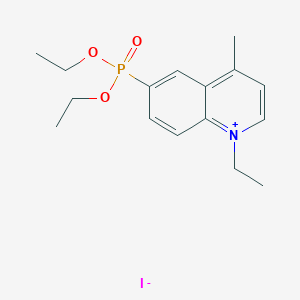
dimethyl-](/img/structure/B14401881.png)
